molecular formula C17H11BrN4O2 B3752893 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one

3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one

Cat. No.: B3752893
M. Wt: 383.2 g/mol
InChI Key: MCVZEOIOBMEPOB-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one is a complex heterocyclic compound that features a unique structure combining a triazine ring with a benzimidazole moiety

Preparation Methods

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzimidazole moieties allow for strong binding through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one include other triazine and benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combined triazine and benzimidazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4O2/c18-11-7-5-10(6-8-11)15(23)9-13-16(24)22-14-4-2-1-3-12(14)19-17(22)21-20-13/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZEOIOBMEPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=NN3)CC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Reactant of Route 2
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Reactant of Route 3
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Reactant of Route 4
Reactant of Route 4
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Reactant of Route 5
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one
Reactant of Route 6
3-[2-(4-bromophenyl)-2-oxoethyl]-1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one

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